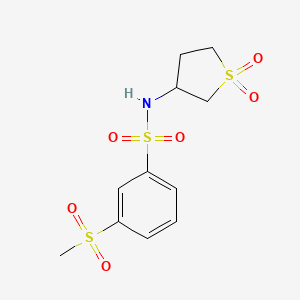
2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound “2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide” is a versatile material used in scientific research. Its diverse applications range from drug development to organic synthesis. It is a thiophene-based analog, which is a class of compounds that have been of interest to a growing number of scientists due to their potential biological activity .
Synthesis Analysis
Thiophene derivatives, such as the one , can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom as a heteroatom with the formula C4H4S . The specific structure of “this compound” would require more detailed analysis, which unfortunately is not available from the current search results.Chemical Reactions Analysis
Thiophene-based compounds, including “this compound”, can undergo various chemical reactions. For instance, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .Applications De Recherche Scientifique
Photodynamic Therapy Applications
Zinc Phthalocyanine Derivatives
Researchers have synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide units containing Schiff base groups. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yields, and suitable photodegradation quantum yields, making them potent photosensitizers for cancer treatment in photodynamic therapy. Their photophysical and photochemical properties in dimethyl sulfoxide (DMSO) suggest significant potential for Type II photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2022); (Öncül, Öztürk, & Pişkin, 2021).
Photocatalytic Applications
Zinc(II) Phthalocyanine
A study demonstrated the synthesis of Zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, revealing their suitable and sufficient photosensitizing abilities, especially for photocatalytic applications. This suggests their utility in environmental and chemical processes that benefit from photocatalytic reactions (Öncül, Öztürk, & Pişkin, 2021).
Biochemical Inhibition
Kynurenine 3-Hydroxylase Inhibitors
N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized as inhibitors of kynurenine 3-hydroxylase, showcasing their potential in exploring the pathophysiological role of the kynurenine pathway following neuronal injury. These compounds exhibited significant inhibitory activity in vitro and were able to block the enzyme effectively in animal models (Röver et al., 1997).
Endothelin Antagonists
Another study focused on the synthesis and pharmacology of biphenylsulfonamide endothelin antagonists. These compounds were found to be selective endothelin-A (ETA) antagonists with improved binding and functional activity, hinting at potential applications in treating conditions associated with endothelin-1 (Murugesan et al., 1998).
Propriétés
IUPAC Name |
2-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S2/c16-14-3-1-2-4-15(14)22(19,20)17-8-5-12(6-9-18)13-7-10-21-11-13/h1-4,7,10-12,17-18H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEQQNRFNZOJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-dimethylphenyl)-5-oxo-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2936416.png)

![Spiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2936421.png)
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3,4-difluorophenyl)methanone](/img/structure/B2936425.png)
![3-(3-chlorophenyl)-1-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea](/img/structure/B2936426.png)


![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide](/img/structure/B2936431.png)
![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2936433.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2936434.png)

![ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2936436.png)
![4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2936437.png)
![1,1-difluoro-N-phenyl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2936439.png)
